molecular formula C25H28ClN3O5 B389373 ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE

ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE

Cat. No.: B389373
M. Wt: 486g/mol
InChI Key: LMDUJHCZPXSVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{[3-[(5-chloro-2,4-dimethoxyphenyl)imino]-2-oxo-1H-indol-1(2H)-yl]methyl}-4-piperidinecarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a piperidine ring, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The subsequent steps involve the introduction of the 5-chloro-2,4-dimethoxyphenyl group and the formation of the imino linkage. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 1-{[3-[(5-chloro-2,4-dimethoxyphenyl)imino]-2-oxo-1H-indol-1(2H)-yl]methyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to various receptors, including serotonin and dopamine receptors . The compound may exert its effects by modulating the activity of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 1-{[3-[(5-chloro-2,4-dimethoxyphenyl)imino]-2-oxo-1H-indol-1(2H)-yl]methyl}-4-piperidinecarboxylate can be compared with other indole derivatives, such as:

The uniqueness of ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE lies in its combination of the indole core with a piperidine ring and the specific substitutions on the phenyl group, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C25H28ClN3O5

Molecular Weight

486g/mol

IUPAC Name

ethyl 1-[[3-(5-chloro-2,4-dimethoxyphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C25H28ClN3O5/c1-4-34-25(31)16-9-11-28(12-10-16)15-29-20-8-6-5-7-17(20)23(24(29)30)27-19-13-18(26)21(32-2)14-22(19)33-3/h5-8,13-14,16H,4,9-12,15H2,1-3H3

InChI Key

LMDUJHCZPXSVLL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=C(C=C4OC)OC)Cl)C2=O

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=C(C=C4OC)OC)Cl)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.